N-(4-cyanophenyl)cyclobutanecarboxamide
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Overview
Description
N-(4-cyanophenyl)cyclobutanecarboxamide: is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It is characterized by the presence of a cyanophenyl group attached to a cyclobutanecarboxamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)cyclobutanecarboxamide typically involves the reaction of 4-cyanobenzoyl chloride with cyclobutanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-cyanophenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-cyanophenyl)cyclobutanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(4-cyanophenyl)cyclopentanecarboxamide
- N-(4-cyanophenyl)cyclohexanecarboxamide
- N-(4-cyanophenyl)cycloheptanecarboxamide
Comparison: N-(4-cyanophenyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring sizes. The smaller ring size can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-(4-cyanophenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H12N2O/c13-8-9-4-6-11(7-5-9)14-12(15)10-2-1-3-10/h4-7,10H,1-3H2,(H,14,15) |
InChI Key |
SWUKTBKBZCWFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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